molecular formula C16H18N4O B12809557 8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one CAS No. 133626-80-9

8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Katalognummer: B12809557
CAS-Nummer: 133626-80-9
Molekulargewicht: 282.34 g/mol
InChI-Schlüssel: SZGWHRPEDQDLTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of pyridobenzodiazepines This compound is characterized by its unique structure, which includes a pyrido ring fused with a benzodiazepine ring

Vorbereitungsmethoden

The synthesis of 8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrido Ring: This step involves the cyclization of appropriate precursors to form the pyrido ring.

    Introduction of the Benzodiazepine Ring: The benzodiazepine ring is introduced through a series of condensation reactions.

    Functional Group Modifications:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency.

Analyse Chemischer Reaktionen

8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the compound. Common reagents include halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including its use as an anxiolytic or anticonvulsant.

    Pharmacology: Research focuses on its interaction with various receptors and its potential as a drug candidate.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of 8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. This interaction can modulate neurotransmitter release and neuronal excitability, leading to its potential therapeutic effects. The pathways involved may include modulation of ion channels and receptor signaling cascades.

Vergleich Mit ähnlichen Verbindungen

8-Aminoethyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one can be compared with other similar compounds, such as:

    6-Methyl-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one: This compound shares a similar core structure but lacks the aminoethyl and ethyl groups.

    6,11-Dihydro-11-ethyl-6-methyl-9-nitro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

133626-80-9

Molekularformel

C16H18N4O

Molekulargewicht

282.34 g/mol

IUPAC-Name

8-(aminomethyl)-11-ethyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one

InChI

InChI=1S/C16H18N4O/c1-3-20-13-7-6-11(10-17)9-14(13)19(2)16(21)12-5-4-8-18-15(12)20/h4-9H,3,10,17H2,1-2H3

InChI-Schlüssel

SZGWHRPEDQDLTG-UHFFFAOYSA-N

Kanonische SMILES

CCN1C2=C(C=C(C=C2)CN)N(C(=O)C3=C1N=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.